3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid
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Overview
Description
3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid is a synthetic organic compound characterized by the presence of a pyrrolidine ring, a ketone group, and a carboxylic acid group
Scientific Research Applications
3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of bioactive molecules with potential therapeutic effects.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials with specific properties.
Future Directions
The pyrrolidine ring, a key feature of “3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid”, is a versatile scaffold for novel biologically active compounds . Future research may focus on exploring the pharmacophore space, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases its three-dimensional coverage due to the non-planarity of the ring . This could potentially influence its interaction with its targets.
Action Environment
Factors such as ph could potentially influence the compound’s solubility and hence, its action and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Ketone Group: The ketone group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-5-oxo-5-(2-piperidinoanilino)pentanoic acid
- 3,3-Dimethyl-5-oxo-5-(4-(2-pyrimidinyl)piperazino)pentanoic acid
Uniqueness
3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties. This uniqueness makes it a valuable scaffold in medicinal chemistry for the design of novel bioactive compounds.
Properties
IUPAC Name |
3,3-dimethyl-5-oxo-5-pyrrolidin-1-ylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,8-10(14)15)7-9(13)12-5-3-4-6-12/h3-8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBXVCZAZPYZKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)N1CCCC1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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